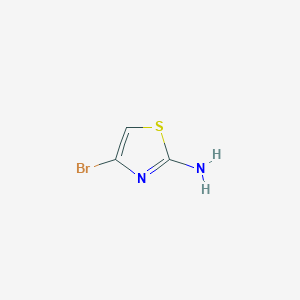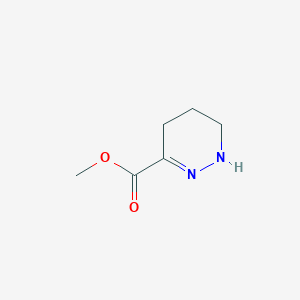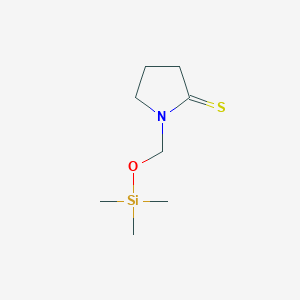
1-(Trimethylsilyloxymethyl)pyrrolidine-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Trimethylsilyloxymethyl)pyrrolidine-2-thione, also known as TMTMPT, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TMTMPT is a thione derivative of pyrrolidine, which is a five-membered heterocyclic compound containing one nitrogen atom. TMTMPT has a trimethylsilyl group attached to the pyrrolidine ring, which makes it a versatile compound for various applications.
Mechanism Of Action
1-(Trimethylsilyloxymethyl)pyrrolidine-2-thione acts as a nucleophile in organic reactions due to the presence of the thione group. The thione group can undergo nucleophilic addition reactions with various electrophiles, such as alkyl halides, acyl halides, and epoxides. The trimethylsilyl group attached to the pyrrolidine ring also plays a crucial role in the reactivity of 1-(Trimethylsilyloxymethyl)pyrrolidine-2-thione by increasing the nucleophilicity of the thione group.
Biochemical And Physiological Effects
1-(Trimethylsilyloxymethyl)pyrrolidine-2-thione has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that 1-(Trimethylsilyloxymethyl)pyrrolidine-2-thione can act as a potent antioxidant and can protect cells from oxidative stress. 1-(Trimethylsilyloxymethyl)pyrrolidine-2-thione has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
1-(Trimethylsilyloxymethyl)pyrrolidine-2-thione has several advantages for lab experiments. It is a stable compound and can be easily synthesized in large quantities. 1-(Trimethylsilyloxymethyl)pyrrolidine-2-thione is also highly reactive and can undergo a wide range of organic reactions. However, 1-(Trimethylsilyloxymethyl)pyrrolidine-2-thione has some limitations, such as its low solubility in water and some organic solvents, which can limit its use in certain experiments.
Future Directions
There are several future directions for the research on 1-(Trimethylsilyloxymethyl)pyrrolidine-2-thione. One of the significant areas of research is in the synthesis of new organic compounds using 1-(Trimethylsilyloxymethyl)pyrrolidine-2-thione as a reagent. 1-(Trimethylsilyloxymethyl)pyrrolidine-2-thione can be used to introduce a thione group into the target molecule, which can be further modified to obtain a wide range of organic compounds. Another area of research is in the study of the biochemical and physiological effects of 1-(Trimethylsilyloxymethyl)pyrrolidine-2-thione. Further studies are needed to understand the mechanisms underlying the antioxidant and anti-inflammatory properties of 1-(Trimethylsilyloxymethyl)pyrrolidine-2-thione. Finally, 1-(Trimethylsilyloxymethyl)pyrrolidine-2-thione can also be explored for its potential applications in drug discovery and development.
Synthesis Methods
1-(Trimethylsilyloxymethyl)pyrrolidine-2-thione can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of pyrrolidine with chloromethyltrimethylsilane to form the intermediate, which is then treated with sodium hydrosulfide to obtain 1-(Trimethylsilyloxymethyl)pyrrolidine-2-thione. The synthesis of 1-(Trimethylsilyloxymethyl)pyrrolidine-2-thione is a straightforward process and can be easily scaled up for industrial applications.
Scientific Research Applications
1-(Trimethylsilyloxymethyl)pyrrolidine-2-thione has been extensively studied for its potential applications in various scientific fields. One of the significant applications of 1-(Trimethylsilyloxymethyl)pyrrolidine-2-thione is in the synthesis of organic compounds. 1-(Trimethylsilyloxymethyl)pyrrolidine-2-thione is used as a reagent in organic synthesis to introduce a thione group into the target molecule. The thione group is a versatile functional group that can be further modified to obtain a wide range of organic compounds.
properties
CAS RN |
157439-39-9 |
|---|---|
Product Name |
1-(Trimethylsilyloxymethyl)pyrrolidine-2-thione |
Molecular Formula |
C8H17NOSSi |
Molecular Weight |
203.38 g/mol |
IUPAC Name |
1-(trimethylsilyloxymethyl)pyrrolidine-2-thione |
InChI |
InChI=1S/C8H17NOSSi/c1-12(2,3)10-7-9-6-4-5-8(9)11/h4-7H2,1-3H3 |
InChI Key |
PHOCYIXCRYCXJU-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OCN1CCCC1=S |
Canonical SMILES |
C[Si](C)(C)OCN1CCCC1=S |
synonyms |
2-Pyrrolidinethione, 1-[[(trimethylsilyl)oxy]methyl]- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




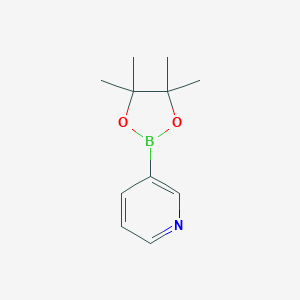
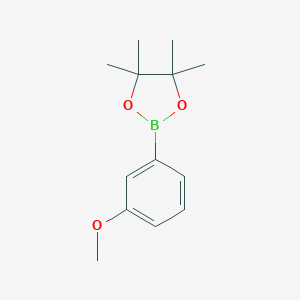
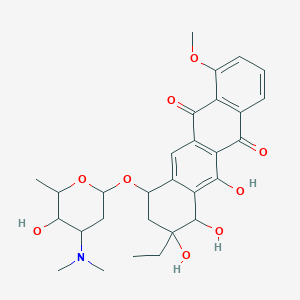
![4-[Dimethoxy(methyl)silyl]butanenitrile](/img/structure/B130255.png)
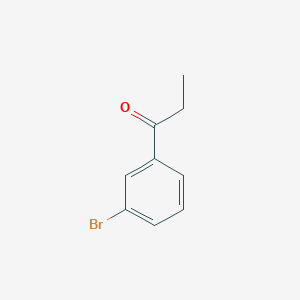
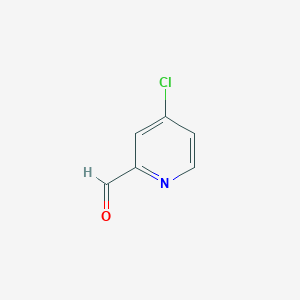
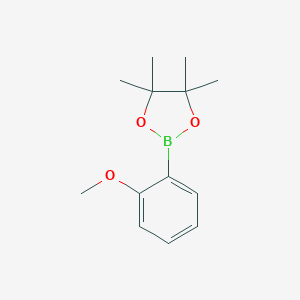
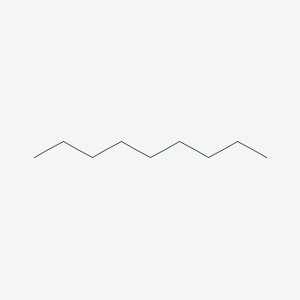
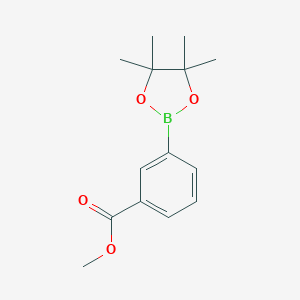
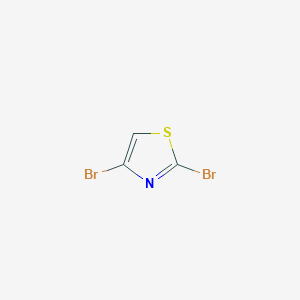
![1,4-Bis[3-(2-pyridyldithio)propionamido]butane](/img/structure/B130269.png)
